Absolute Stereochemical Identity: (1R,6R) vs. (1S,6S) Enantiomer Differentiation
The compound possesses unambiguous (1R,6R) absolute stereochemistry. While the predicted achiral physicochemical properties (density, boiling point) are identical to its (1S,6S) enantiomer , the biological target, such as the nAChR alpha-4 beta-2 subtype, is chiral and will exhibit stereospecific binding. Source literature explicitly maps distinct diazabicyclic scaffolds to high-affinity receptor modulation, with stereochemistry being a prerequisite for the observed selectivity [1]. Procurement of the specific (1R,6R) enantiomer ensures that the desired eutomer is being utilized or tested, whereas any other isomer or racemic mixture constitutes a different chemical entity with a distinct biological profile.
| Evidence Dimension | Stereochemical Identity and its Impact on Target Binding in a Chiral Biological System |
|---|---|
| Target Compound Data | (1R,6R) absolute configuration, CAS: 1932046-84-8, MFCD22205857 |
| Comparator Or Baseline | (1S,6S) enantiomer, CAS: 1932306-72-3, MFCD22205856. Identical predicted density (1.182±0.06 g/cm³) and boiling point (385.4±42.0 °C) |
| Quantified Difference | The difference is categorical, not continuous: absolute stereochemical inversion leads to a non-identical chemical entity with an undefined difference in chiral receptor affinity, directly impacting biological activity. |
| Conditions | Developmental context is neuronal nicotinic acetylcholine receptor (nAChR) alpha-4 beta-2 subtype binding assays, as established by the core scaffold's patent strategy [1]. |
Why This Matters
For a medicinal chemist, selecting the correct enantiomer is not an optimization variable but a fundamental requirement for reproducing structure-activity relationships (SAR) and achieving target binding as reported in lead series from this scaffold class.
- [1] Hammond, P. S., et al. (Targacept Inc.). Heterocyclic-Carbonyl-Diazabicycloalkanes as Modulators of the Neuronal Nicotinic Acetylcholine Alpha 4 Beta 2, Subtype Receptor for the Treatment of CNS Related Disorders. International Patent WO2008/112734 A1, 2008. View Source
